Cas no 1213596-97-4 ((4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine)
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine Chemical and Physical Properties
Names and Identifiers
-
- (S)-8-methyl-chroman-4-ylamine
- (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine
- MFCD07374030
- (S)-8-METHYLCHROMAN-4-AMINE
- 1213596-97-4
- AKOS017405089
- CS-0196582
- Y11840
- (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
- WS-02068
- EN300-174734
- DB-300124
-
- MDL: MFCD07374030
- Inchi: 1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3/t9-/m0/s1
- InChI Key: MREWRJVSLAQYFQ-VIFPVBQESA-N
- SMILES: O1C2C(C)=CC=CC=2[C@H](CC1)N
Computed Properties
- Exact Mass: 163.099714038g/mol
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 35.2Ų
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB544210-250 mg |
(S)-8-Methylchroman-4-amine; . |
1213596-97-4 | 250mg |
€697.10 | 2023-05-18 | ||
| eNovation Chemicals LLC | Y1225724-1g |
(S)-8-methylchroman-4-amine |
1213596-97-4 | 95% | 1g |
$1100 | 2024-06-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO412-50mg |
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine |
1213596-97-4 | 95% | 50mg |
1043.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO412-200mg |
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine |
1213596-97-4 | 95% | 200mg |
2605.0CNY | 2021-07-17 | |
| Enamine | EN300-174734-0.05g |
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine |
1213596-97-4 | 0.05g |
$763.0 | 2023-09-20 | ||
| Enamine | EN300-174734-0.1g |
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine |
1213596-97-4 | 0.1g |
$800.0 | 2023-09-20 | ||
| Enamine | EN300-174734-0.25g |
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine |
1213596-97-4 | 0.25g |
$837.0 | 2023-09-20 | ||
| Enamine | EN300-174734-0.5g |
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine |
1213596-97-4 | 0.5g |
$873.0 | 2023-09-20 | ||
| Enamine | EN300-174734-1.0g |
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine |
1213596-97-4 | 1g |
$909.0 | 2023-05-24 | ||
| Enamine | EN300-174734-2.5g |
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine |
1213596-97-4 | 2.5g |
$1577.0 | 2023-09-20 |
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Comprehensive Overview of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS No. 1213596-97-4): Properties, Applications, and Research Insights
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine, identified by its CAS number 1213596-97-4, is a chiral organic compound belonging to the benzopyran class. Its unique structural features, including a stereogenic center at the 4-position and a methyl substitution at the 8-position, make it a valuable intermediate in pharmaceutical and agrochemical research. The compound's enantiomeric purity and rigid benzopyran scaffold have attracted significant attention from medicinal chemists exploring novel bioactive molecules.
Recent studies highlight the growing interest in chiral benzopyran derivatives like (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine for their potential as building blocks in drug discovery. The compound's hydrogen-bonding capability (via the amine group) and lipophilic character (from the benzopyran core) make it particularly interesting for modulating pharmacokinetic properties. Researchers are actively investigating its incorporation into molecules targeting central nervous system (CNS) disorders, given the benzopyran scaffold's historical success in neuroactive compounds.
The synthesis of CAS 1213596-97-4 typically involves asymmetric catalysis to establish the (4S)-configuration, with recent literature emphasizing enantioselective hydrogenation and chiral auxiliary approaches. Analytical characterization commonly employs HPLC with chiral stationary phases to verify enantiopurity, while X-ray crystallography has been used to confirm its absolute configuration. These quality control measures are crucial given the compound's potential use in pharmaceutical development, where stereochemical purity directly impacts biological activity.
From a commercial perspective, (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine has seen increased demand from contract research organizations (CROs) and academic laboratories focusing on fragment-based drug design. Its molecular weight of 163.23 g/mol and balanced lipophilicity (calculated LogP ~1.8) make it particularly suitable for developing blood-brain barrier permeable compounds. Suppliers typically offer this compound with ≥98% chemical purity and ≥99% enantiomeric excess, meeting the stringent requirements of modern drug discovery programs.
Emerging applications for 1213596-97-4 include its use as a precursor in the synthesis of allosteric modulators for various receptor systems. The compound's conformationally constrained structure allows for precise spatial positioning of pharmacophoric elements, a feature increasingly valued in the design of selective GPCR ligands. Recent patent literature suggests its incorporation into novel compounds being evaluated for their potential in managing neurodegenerative conditions and mood disorders.
Stability studies indicate that (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine should be stored under inert atmosphere at temperatures between 2-8°C to maintain its chemical integrity. The amine functionality makes it somewhat sensitive to oxidation, recommending the use of antioxidant stabilizers for long-term storage. These handling considerations are particularly important for researchers working with the compound in high-throughput screening environments where consistent compound quality is essential.
The environmental profile of CAS 1213596-97-4 has been evaluated through computational models, suggesting moderate biodegradability under aerobic conditions. Its ecological impact assessment indicates low bioaccumulation potential, aligning with the pharmaceutical industry's increasing focus on green chemistry principles. These characteristics contribute to its growing preference over more persistent structural analogs in sustainable medicinal chemistry initiatives.
Recent advancements in continuous flow chemistry have enabled more efficient large-scale production of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine, addressing previous challenges in maintaining stereochemical integrity during scale-up. These process improvements have significantly reduced the cost of goods for this chiral building block, making it more accessible for combinatorial chemistry applications and structure-activity relationship (SAR) studies.
From a regulatory perspective, 1213596-97-4 is not currently listed on any major controlled substance inventories, facilitating its use in international research collaborations. However, researchers should consult local regulations regarding chemical safety and laboratory handling protocols when working with this compound. Material Safety Data Sheets (MSDS) typically classify it as an irritant, requiring standard personal protective equipment (PPE) during handling.
The future research trajectory for (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine appears promising, with several research groups investigating its incorporation into multifunctional ligands and proteolysis targeting chimeras (PROTACs). Its structural features make it particularly suitable for addressing challenges in targeted protein degradation strategies, one of the most exciting frontiers in contemporary drug discovery. As synthetic methodologies continue to advance, we anticipate seeing expanded applications of this versatile chiral building block across multiple therapeutic areas.
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